molecular formula C17H16ClN3O B2376316 1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 320422-21-7

1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No.: B2376316
CAS No.: 320422-21-7
M. Wt: 313.79
InChI Key: JDBIVDWZPNCCGA-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] (ICPHD) is a novel chemical compound that has recently gained attention for its potential applications in scientific research. It is a heterocyclic compound that contains an indole ring, a carbonyl group, and an amide group connected by a phenyl ring. ICPHD is a water-soluble compound with a high melting point and low volatility, making it a suitable choice for laboratory experiments.

Scientific Research Applications

Structural Analysis and Isomerism

  • 1H-indole-2,3-dione and its derivatives, including isopropyl variants, have been studied for their structural characteristics and isomerism. These compounds exhibit interesting behaviors, such as thermal and photochemical conversions between isomers, providing insights into their chemical properties and potential applications in various fields (Dziomko et al., 1980).

Photolytic Properties

  • The photolytic behavior of 1H-indole-2,3-dione derivatives has been investigated, particularly in relation to their potential use as UV absorbers in the pharmaceutical and cosmetic industries. This research provides a basis for understanding the photoprotective function of these compounds (Dimitrijević et al., 2016).

Photochromic Properties

  • Novel asymmetric dihetarylethenes derived from N-isopropylindole and thiophene, including those similar to 1-isopropyl-1H-indole-2,3-dione, have been synthesized and analyzed for their photochromic properties. This research highlights their potential use in developing materials that change color in response to light (Makarova et al., 2013).

Synthesis and Chemical Reactions

  • A variety of studies have explored the synthesis and reactions of 1H-indole-2,3-dione derivatives, including the formation of different compounds through reactions with various agents. These studies contribute to the understanding of the chemical versatility and potential applications of these compounds in various domains (Kollenz, 1978), (Kollenz et al., 1970).

Biological and Pharmacological Properties

  • Isatins, including 1H-indole-2,3-dione derivatives, have been recognized for their biological and pharmacological properties. They serve as raw materials for drug synthesis and are involved in various biochemical processes, indicating their significance in medicinal chemistry and drug development (Garden & Pinto, 2001).

Properties

IUPAC Name

3-[(2-chlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11(2)21-15-10-6-3-7-12(15)16(17(21)22)20-19-14-9-5-4-8-13(14)18/h3-11,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKRGEGBIIMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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